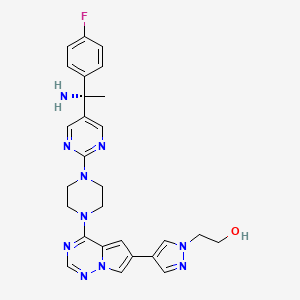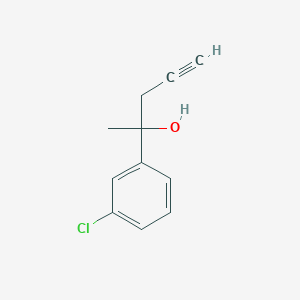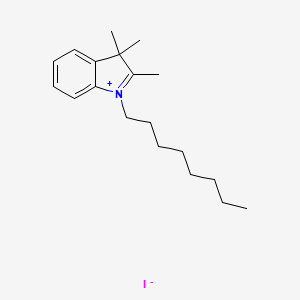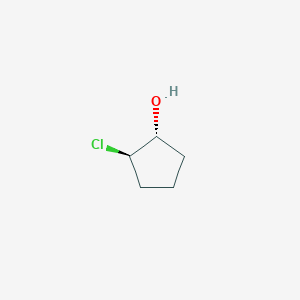
Elenestinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elenestinib is a novel, investigational, oral, next-generation tyrosine kinase inhibitor that selectively inhibits the KIT D816V mutation. This compound is primarily being studied for its potential to treat indolent systemic mastocytosis, a rare clonal mast cell disease driven by the KIT D816V mutation .
Métodos De Preparación
The synthetic routes and reaction conditions for Elenestinib involve complex organic synthesis techniquesThe industrial production methods are designed to ensure high purity and yield, often involving multi-step synthesis and purification processes .
Análisis De Reacciones Químicas
Elenestinib undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Elenestinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and mast cell function.
Medicine: Primarily studied for the treatment of indolent systemic mastocytosis and other diseases driven by the KIT D816V mutation.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools
Mecanismo De Acción
Elenestinib exerts its effects by selectively inhibiting the KIT D816V mutation, which is a key driver of indolent systemic mastocytosis. The compound binds to the tyrosine kinase domain of the KIT protein, preventing its activation and subsequent signaling pathways. This inhibition reduces the proliferation and survival of abnormal mast cells, thereby alleviating symptoms and disease burden .
Comparación Con Compuestos Similares
Elenestinib is unique in its selective inhibition of the KIT D816V mutation with limited central nervous system penetration. Similar compounds include:
Avapritinib: Another tyrosine kinase inhibitor with broader activity against various KIT mutations.
Midostaurin: A multi-kinase inhibitor with activity against KIT D816V but with a different safety profile.
Ripretinib: A switch-control tyrosine kinase inhibitor with activity against multiple KIT mutations
This compound stands out due to its specificity and favorable safety profile in clinical trials .
Propiedades
Número CAS |
2505078-08-8 |
|---|---|
Fórmula molecular |
C27H29FN10O |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C27H29FN10O/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39/h2-5,12-18,39H,6-11,29H2,1H3/t27-/m0/s1 |
Clave InChI |
IPMARPMXSFFZFG-MHZLTWQESA-N |
SMILES isomérico |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)






![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)

![3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B11927247.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)

